PD 144418: A Technical Guide to its High-Affinity Binding with the Sigma-1 Receptor
PD 144418: A Technical Guide to its High-Affinity Binding with the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of PD 144418 to the sigma-1 receptor (S1R), a crucial protein involved in cellular stress responses and signaling. This document details the quantitative binding data, in-depth experimental protocols for its measurement, and the associated molecular signaling pathways.
Quantitative Binding Affinity of PD 144418
PD 144418 is a highly potent and selective ligand for the sigma-1 receptor, demonstrating a significantly higher affinity for S1R over the sigma-2 receptor (S2R). This selectivity is a key characteristic for researchers investigating the specific roles of the sigma-1 receptor. The binding affinity has been quantified through various experimental assays, with the key metrics summarized below.
| Parameter | Value | Receptor Subtype | Experimental Conditions |
| Ki (Inhibition Constant) | 0.08 nM | Sigma-1 | Whole guinea pig brain membranes with --INVALID-LINK---pentazocine.[1] |
| K1 | 1377 nM | Sigma-2 | Neuroblastoma x glioma cell membranes with [3H]1,3,di-O-tolylguanidine (DTG) in the presence of 200 nM (+)-pentazocine.[1] |
| IC50 (Half-maximal Inhibitory Concentration) | 18.9 nM | Sigma-1 | Specific assay conditions not detailed in the provided search results. |
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
The determination of the binding affinity of PD 144418 for the sigma-1 receptor is typically achieved through a competitive radioligand binding assay. The following protocol is a synthesized methodology based on established practices for S1R binding studies.
Membrane Preparation (from Guinea Pig Brain)
-
Homogenization: Whole guinea pig brains are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[2]
-
Centrifugation: The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[2]
-
Washing: The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.[2]
-
Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored in aliquots at -80°C until use.[2]
-
Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[2]
Competitive Binding Assay
-
Assay Buffer: On the day of the assay, the membrane preparation is thawed and resuspended in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[2]
-
Reaction Mixture: The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.[2] Each well contains:
-
Membrane preparation (50 - 120 µg of protein for tissue).[2]
-
A fixed concentration of the radioligand, --INVALID-LINK---pentazocine.
-
Varying concentrations of the competing ligand, PD 144418.
-
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[2]
-
Defining Non-specific Binding: A parallel set of reactions is prepared in the presence of a high concentration of a known S1R ligand (e.g., 10 µM haloperidol) to determine the level of non-specific binding.[3]
-
Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[2] The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.[2]
-
Radioactivity Measurement: The filters are dried, and the amount of bound radioactivity is quantified using a scintillation counter.[2]
Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of PD 144418.
-
IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of PD 144418. A non-linear regression analysis is used to determine the IC50 value.
-
Ki Calculation: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Sigma-1 Receptor Signaling Pathways
The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[4][5] Its signaling is intricately linked to the regulation of cellular calcium homeostasis and the response to cellular stress.
In its basal, inactive state, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP), also known as GRP78.[6] The binding of a ligand, such as an agonist, to the sigma-1 receptor causes a conformational change, leading to its dissociation from BiP.[6] This dissociation "activates" the sigma-1 receptor, allowing it to interact with and modulate the function of various downstream effector proteins.
One of the primary functions of the activated sigma-1 receptor is the modulation of calcium signaling between the ER and mitochondria. It does this by interacting with and stabilizing the inositol (B14025) 1,4,5-trisphosphate (IP3) receptor (IP3R), a key channel responsible for releasing calcium from the ER.[4] By modulating IP3R function, the sigma-1 receptor can influence a wide range of calcium-dependent cellular processes.
As an antagonist, PD 144418 is thought to bind to the sigma-1 receptor and prevent the conformational changes necessary for its dissociation from BiP and subsequent interaction with downstream effectors.[6] This blockade of sigma-1 receptor signaling has been shown to have various effects, including the potential to modulate glutamatergic actions.[1]
Visualizing Sigma-1 Receptor Signaling
Caption: Sigma-1 receptor signaling pathway.
References
- 1. The pharmacology of the novel and selective sigma ligand, PD 144418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 5. Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potential Molecular Mechanisms on the Role of the Sigma-1 Receptor in the Action of Cocaine and Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
